Cas no 19806-17-8 (2,2'-(1,3-Phenylene)diacetic Acid)
2,2'-(1,3-Phenylene)diacetic Acid Chemical and Physical Properties
Names and Identifiers
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- 2,2'-(1,3-Phenylene)diacetic acid
- m-Phenylendiacetic acid
- Benzene-1,3-diacetic acid
- 1,3-Bis-(carboxymethyl)-benzene
- 1,3-Phenylenediacetic acid
- 1,3-Benzenediacetic acid
- 2-[3-(carboxymethyl)phenyl]acetic acid
- 1,3-benzenedicarboxylic acid
- 3-(carboxymethyl)-phenyl acetic acid
- EINECS 243-332-3
- m-Benzenediacetic acid
- m-phenylenebis(acetic acid)
- m-Phenylenediacetic acid
- RARECHEM AL BO 0129
- 1,3-Benzenebisacetic acid
- 1,3-Benzenebis(acetic acid)
- 1,3-Phenylenebisacetic acid
- 1,3-Phenylenediaceticacid
- ZQX9GRV3OO
- GDYYIJNDPMFMTB-UHFFFAOYSA-N
- 1,3-Benzoldiessigsaure
- 1,3-Benzenediaceticacid
- WLN: QV1R C1VQ
- 1,3-Benzenediacetic acid (9CI)
- 1,3-Phenylenediacetic acid, 97%
- 19806-17-8
- AKOS015891019
- FT-0600418
- P1064
- AM20030281
- 2-[3-(carboxylatomethyl)phenyl]acetate
- EN300-101541
- NSC-75867
- GDYYIJNDPMFMTB-UHFFFAOYSA-
- DTXSID60173527
- MFCD00004341
- 3-(carboxymethyl)phenyl acetic acid
- CS-0199635
- AB89860
- InChI=1/C10H10O4/c11-9(12)5-7-2-1-3-8(4-7)6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)
- 2,2'-(1,3-Phenylene)diaceticacid
- BRN 2616749
- NSC 75867
- 1,3-phenylene diacetic acid
- (3-carboxymethylphenyl)acetic acid
- (3-carboxymethyl-phenyl)-acetic acid
- UNII-ZQX9GRV3OO
- CHEMBL1161933
- A4342
- NSC75867
- DS-14577
- Acetic acid,2'-(m-phenylene)di-
- Z1255442142
- NS00026440
- SY003522
- J-012790
- ACETIC ACID, 2,2'-(m-PHENYLENE)DI-
- SCHEMBL70565
- DB-008025
- [3-(CARBOXYMETHYL)PHENYL]ACETIC ACID
- 2,2'-(1,3-Phenylene)diacetic Acid
-
- MDL: MFCD00004341
- Inchi: 1S/C10H10O4/c11-9(12)5-7-2-1-3-8(4-7)6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)
- InChI Key: GDYYIJNDPMFMTB-UHFFFAOYSA-N
- SMILES: OC(CC1C=CC=C(CC(=O)O)C=1)=O
- BRN: 2616749
Computed Properties
- Exact Mass: 194.05800
- Monoisotopic Mass: 194.057909
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1
- Topological Polar Surface Area: 74.6
Experimental Properties
- Color/Form: Not determined
- Density: 1.2534 (rough estimate)
- Melting Point: 174.0 to 178.0 deg-C
- Boiling Point: 290.62°C (rough estimate)
- Flash Point: 215.1±19.7 °C
- Refractive Index: 1.5430 (estimate)
- Solubility: Slightly soluble in water. Solublitiy in methanol is almost transparency.
- Water Partition Coefficient: Slightly soluble in water. Solublitiy in methanol is almost transparency.
- PSA: 74.60000
- LogP: 0.94080
- Solubility: Not determined
2,2'-(1,3-Phenylene)diacetic Acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
- RTECS:AJ2780000
-
Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R36/37/38
- Storage Condition:Store at 4°C,-4At ℃Store…Better
2,2'-(1,3-Phenylene)diacetic Acid Customs Data
- HS CODE:2917399090
- Customs Data:
China Customs Code:
2917399090Overview:
2917399090 Other aromatic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture
Summary:
2917399090 aromatic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
2,2'-(1,3-Phenylene)diacetic Acid Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P23350-5G |
2,2'-(1,3-Phenylene)diacetic Acid |
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| Fluorochem | 223907-10g |
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| TRC | P319978-50mg |
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| TRC | P319978-100mg |
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$ 65.00 | 2022-06-03 | ||
| TRC | P319978-500mg |
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$ 80.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P11840-1g |
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¥226.0 | 2024-07-19 |
2,2'-(1,3-Phenylene)diacetic Acid Suppliers
2,2'-(1,3-Phenylene)diacetic Acid Related Literature
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1. Anion binding of a neutral bis(cyclopeptide) in water–methanol mixtures containing up to 95% waterFabian Sommer,Stefan Kubik Org. Biomol. Chem. 2014 12 8851
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2. Syntheses of polycyclic aromatic diimides via intramolecular cyclization of maleic acid derivativesRanran Wang,Ke Shi,Kang Cai,Yikun Guo,Xiao Yang,Jie-Yu Wang,Jian Pei,Dahui Zhao New J. Chem. 2016 40 113
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Yang-Chih Lo,Wayne Hsu,Hsiu-Yi He,Stephen T. Hyde,Davide M. Proserpio,Jhy-Der Chen CrystEngComm 2015 17 90
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Carsten Reyheller,Benjamin P. Hay,Stefan Kubik New J. Chem. 2007 31 2095
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Dong Liu,Yu-Jie Chang,Jian-Ping Lang CrystEngComm 2011 13 1851
Additional information on 2,2'-(1,3-Phenylene)diacetic Acid
Introduction to 2,2'-(1,3-Phenylene)diacetic Acid (CAS No. 19806-17-8)
2,2'-(1,3-Phenylene)diacetic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 19806-17-8, is a significant compound in the field of chemical and pharmaceutical research. This bisphenolic derivative features a unique structure that has garnered attention for its potential applications in various scientific domains, particularly in medicinal chemistry and material science. The compound's molecular framework, consisting of two acetic acid groups linked by a 1,3-phenylene bridge, imparts distinct chemical properties that make it a valuable candidate for further exploration.
The synthesis and characterization of 2,2'-(1,3-Phenylene)diacetic Acid have been subjects of considerable interest due to its structural similarity to well-known bioactive molecules. The presence of two carboxylic acid functionalities provides the compound with the ability to engage in multiple hydrogen bonding interactions, which is a critical feature for drug design and development. This property has been leveraged in recent studies to explore its role as a chelating agent and a precursor for more complex pharmacophores.
In recent years, advancements in computational chemistry have enabled researchers to predict the biological activity of 2,2'-(1,3-Phenylene)diacetic Acid with greater precision. Molecular docking studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for therapeutic intervention. Specifically, its potential as an anti-inflammatory agent has been highlighted in preliminary screenings, where it demonstrated the ability to modulate pathways associated with inflammation and oxidative stress.
The structural motif of 2,2'-(1,3-Phenylene)diacetic Acid also lends itself to applications in material science. The rigid phenylene core and the flexible acetic acid side chains create a balance of rigidity and flexibility that is desirable for materials used in drug delivery systems. Researchers are exploring its use as a component in polymeric matrices designed to enhance the stability and controlled release of active pharmaceutical ingredients (APIs). This approach could lead to more efficient formulations with improved patient compliance.
Furthermore, the compound's ability to form coordination complexes with metal ions has opened up avenues for its use in catalysis and as a ligand in metal-organic frameworks (MOFs). The carboxylic acid groups act as ligands, facilitating the binding of transition metals such as copper and zinc. These metal complexes have shown promise in catalyzing various organic transformations and in sensing applications due to their tunable properties.
The pharmaceutical industry has also taken note of 2,2'-(1,3-Phenylene)diacetic Acid due to its potential as a building block for novel drug candidates. Its scaffold can be modified through various chemical transformations to introduce additional functional groups or heterocyclic moieties. Such modifications can enhance binding affinity and selectivity toward target proteins or enzymes. For instance, derivatives of this compound have been synthesized and evaluated for their activity against bacterial infections, where they have shown promising results in disrupting bacterial cell wall synthesis.
Another area of interest is the use of 2,2'-(1,3-Phenylene)diacetic Acid in regenerative medicine. The compound's ability to promote cell proliferation and differentiation has been observed in vitro studies involving mesenchymal stem cells. This property makes it a candidate for developing therapeutic agents that could aid in tissue repair and regeneration. Additionally, its low toxicity profile suggests that it may be suitable for clinical applications without significant adverse effects.
The environmental impact of 2,2'-(1,3-Phenylene)diacetic Acid has also been studied, particularly concerning its degradation products and potential ecological effects. Research indicates that under controlled conditions, the compound degrades into non-toxic byproducts within a reasonable timeframe. This characteristic is crucial for ensuring that its use does not contribute to environmental pollution. Efforts are ongoing to optimize synthetic routes that minimize waste generation and maximize yield while adhering to green chemistry principles.
In conclusion, 2 , 2 ' - ( 1 , 3 - Phenylene ) diacetic Acid (CAS No. 19806-17-8) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from pharmaceuticals to materials science and environmental chemistry. As research continues to uncover new aspects of this compound's properties and functionalities, 2 , 2 ' - ( 1 , 3 - Phenylene ) diacetic Acid is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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